molecular formula C24H22FN3O2S2 B2498627 (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one CAS No. 623936-20-9

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Katalognummer: B2498627
CAS-Nummer: 623936-20-9
Molekulargewicht: 467.58
InChI-Schlüssel: OCKQBLVDEQJAJH-STZFKDTASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H22FN3O2S2 and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various pathogens and diseases.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with multiple functional groups that contribute to its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with substituted pyrazoles, which can be optimized for yield and purity through various chemical methods.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including our compound of interest, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiazolidinone core can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.5 µg/mL
2Pseudomonas aeruginosa125 µg/mL
3Escherichia coli32 µg/mL

Antiviral Activity

In silico studies have suggested potential antiviral activity against HIV-1 and HIV-2, although in vitro results indicated toxicity at effective concentrations . Molecular docking studies revealed that the compound interacts favorably with viral proteins, suggesting a mechanism by which it could inhibit viral replication.

Antidiabetic Potential

Thiazolidinones have also been studied for their antidiabetic effects. Compounds in this class are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. The specific compound under study may similarly influence these pathways, warranting further investigation .

Case Studies

  • Antibiofilm Activity : A study evaluated several thiazolidinone derivatives for their ability to inhibit biofilm formation by Staphylococcus epidermidis. The compound demonstrated over 50% reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis, suggesting a possible mechanism for its antibacterial action .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Research indicates that derivatives of thioxothiazolidin, including those similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one, have been studied for their potential as HIV entry inhibitors. Specifically, studies on related compounds have shown that they can interact effectively with the gp41 binding pocket, which is crucial for HIV entry into host cells. However, toxicity issues have limited some compounds' effectiveness in biological systems .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of 2-thioxothiazolidin have demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The structure-activity relationship studies suggest that modifications to the thioxothiazolidin scaffold can enhance inhibitory potency against these enzymes . The potential for this compound to act as a dual inhibitor could be explored further.

Aldose Reductase Inhibition

Recent studies have shown that thioxothiazolidin derivatives exhibit protective effects against diabetic complications such as cataracts by inhibiting aldose reductase. The specific analogs have demonstrated selective inhibition of ALR2 over ALR1, which is significant in managing diabetic cataracts . The compound's structural features may contribute to its efficacy in modulating blood glucose levels and improving insulin sensitivity in diabetic models.

Kinase Inhibition

Compounds similar to this compound have been evaluated as pan-PIM kinase inhibitors. PIM kinases are involved in cell proliferation and survival, making them attractive targets for cancer therapy. The ability of these compounds to inhibit PIM kinases suggests a potential application in oncology .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thioxothiazolidin derivatives. Modifications at various positions on the thioxothiazolidin scaffold can lead to enhanced biological activity and selectivity for specific targets. For instance, substituents on the pyrazole ring or modifications to the methoxypropyl group can significantly influence the compound's interaction with biological targets.

Modification Effect Target
Fluorine substitutionIncreased potency against HIVgp41 binding pocket
Methoxy groupEnhanced enzyme inhibitionAcetylcholinesterase
Thioxothiazolidin coreBroad biological activityVarious enzyme targets

Analyse Chemischer Reaktionen

Coordination Chemistry with Lanthanides

The structurally similar ligand 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione forms photoluminescent lanthanide(III) complexes. Key findings include:

Reaction ComponentConditionsProductYield/Properties
Ligand + Eu(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[EuL₂(NO₃)₃]·nQuantum yield: 21.9%
Ligand + Tb(NO₃)₃·6H₂OReflux in ethanol, 4 hrs[TbL₂(NO₃)₃]·n (polymeric structure)Coordination number: 10

The enamine oxygen atoms of the cyclohexanedione core coordinate with lanthanide ions, enabling energy transfer via an “antenna” mechanism. The 2-chloro substituent likely enhances electron-withdrawing effects, stabilizing the ligand-metal interaction.

Bromination at Active Methylene Sites

Cyclohexane-1,3-diones undergo selective mono-bromination at the α-carbonyl position. For example:

SubstrateBromination AgentConditionsProductYield
5,5-Dimethylcyclohexane-1,3-dioneMBM (CH₂Br₂)DMF, RT, 40 min2-Bromo-5,5-dimethylcyclohexane-1,3-dione91%

The 2-((arylamino)methylene) substituent may sterically hinder bromination, but the electron-deficient enamine system could activate adjacent positions for electrophilic attack.

Cyclization and Heterocycle Formation

Enamine derivatives of cyclohexane-1,3-dione participate in cyclocondensation reactions. For instance:

ReactionReagents/ConditionsProductKey Feature
Ketene-S,S-dithioacetal + ThioureaK₂CO₃, DMF, refluxThiazolo[2,3-b]quinazoline derivativesAntibacterial activity (MIC: 8 µg/mL)

The enamine moiety in 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione could similarly react with nucleophiles (e.g., amines, thiols) to form fused heterocycles.

Reactivity with Isocyanates

β-Enaminoketones react with isocyanates to form urea derivatives. A representative example:

SubstrateIsocyanateConditionsProductYield
5-(Benzylimino)-3,3-dimethylcyclohexanoneAryl isocyanateTEA, acetone, RT, 12 hrsβ-Enamioketone-urea hybrid60–85%

The 2-chlorophenyl group may direct regioselectivity in such reactions due to steric and electronic effects.

Eigenschaften

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKQBLVDEQJAJH-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623936-20-9
Record name (5Z)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(3-METHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.